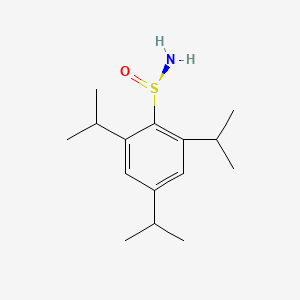

(R)-2,4,6-Triisopropylbenzenesulfinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

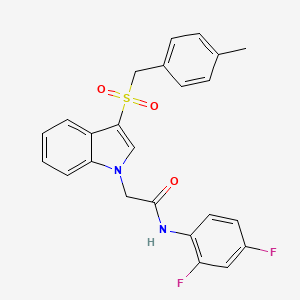

(R)-2,4,6-Triisopropylbenzenesulfinamide, also known as TIPS-benzylamine, is a chiral auxiliary that has been widely used in organic synthesis. It was first reported by Corey and co-workers in 1979 and has since been used in numerous stereoselective transformations.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

The crystal structure of 2,4,6-triisopropylbenzenesulfonamide was solved using X-ray powder diffraction data and refined by Rietveld methods. A notable aspect of this research was the application of a Monte Carlo method for generating trial structures, which accommodated the molecule's intramolecular flexibility. The molecules in this structure are linked by N-H…O hydrogen bonds, forming two-dimensional sheets with specific ring structures (Tremayne et al., 1999).

Synthesis of N-Azolides and Biological Activity

A series of N-azolides of 2,4,6-triisopropylbenzenesulfonic acid were synthesized and studied for their effects on cell proliferation, energy expenditure, and apoptosis. The research discovered pronounced immunomodulating and cytoprotecting properties in two compounds (N-imidazolide and N-triazolide), suggesting their potential positive influence on pathological states such as cell proliferation and apoptosis (Belousova et al., 2009).

Application in Asymmetric Synthesis

A mild method for asymmetric synthesis of chiral diarylmethylamines was developed using aryl Grignard reagents added to chiral N-2,4,6-triisopropylbenzenesulfinylimines. This method achieved high yields and diastereoselectivities. The use of (R)-2,4,6-triisopropylbenzenesulfinamide as a chiral auxiliary provided higher diastereoselectivities compared to other auxiliaries, showcasing its potential in synthesizing diarylmethylamine synthons (Han et al., 2011).

Protection of Amino Acids

The 2,4,6-triisopropylbenzenesulfonyl group has been used as a protecting group for the guanidino function of arginine. This protecting group was introduced with high yield and found to be cleavable by common reagents used in peptide synthesis (Echner & Voelter, 1987).

Pharmaceutical Research Framework

While not directly involving (R)-2,4,6-Triisopropylbenzenesulfinamide, the work by Cook et al. provides a broader context of the pharmaceutical industry's challenges and strategies. It outlines a framework for drug project success and pipeline quality, which could be relevant for any research involving complex molecules like (R)-2,4,6-Triisopropylbenzenesulfinamide (Cook et al., 2014).

Propiedades

IUPAC Name |

(R)-2,4,6-tri(propan-2-yl)benzenesulfinamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NOS/c1-9(2)12-7-13(10(3)4)15(18(16)17)14(8-12)11(5)6/h7-11H,16H2,1-6H3/t18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCSGVCOUMKURC-GOSISDBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)N)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)[S@@](=O)N)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-1-[(4-methoxyphenyl)methyl]-5-methylpyrazole-4-carbaldehyde](/img/structure/B2807053.png)

![7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2807056.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(methylthio)benzamide](/img/structure/B2807058.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2807061.png)

![2-(Thiadiazol-4-yl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2807068.png)

![1,3-Dimethyl-7-(2-methylpropyl)-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2807075.png)